Cas no 68234-47-9 (o-Phthalaldehyde-d6)

o-Phthalaldehyde-d6 (OPA-d6) is a deuterated derivative of o-phthalaldehyde, widely used as a derivatizing agent in analytical chemistry, particularly for the detection of primary amines and amino acids via high-performance liquid chromatography (HPLC) or fluorescence spectroscopy. The incorporation of six deuterium atoms enhances its stability and reduces interference from protonated solvents, improving signal resolution in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses. OPA-d6 is valued for its high purity, isotopic labeling efficiency, and compatibility with sensitive detection methods, making it a preferred choice for quantitative and qualitative studies requiring precise isotopic tracing or reduced background noise in complex matrices.
o-Phthalaldehyde-d6 structure
o-Phthalaldehyde-d6 structure
Product Name:o-Phthalaldehyde-d6
CAS No:68234-47-9
MF:C8H6O2
MW:140.17
CID:1059655
PubChem ID:131667963
Update Time:2025-11-01

o-Phthalaldehyde-d6 Chemical and Physical Properties

Names and Identifiers

    • o-Phthalaldehyde-d6
    • CID 131667963
    • ZWLUXSQADUDCSB-MZWXYZOWSA-N
    • [2H6]-o-Phthalaldehyde
    • 68234-47-9
    • 1,2-Diformylbenzene-d6
    • [2-formyl(3,4,5,6-?H?)phenyl](?H)formaldehyde
    • 1,2-Benzenedicarboxaldehyde-d6
    • Deuterio-(2,3,4,5-tetradeuterio-6-deuteriocarbonylphenyl)methanone
    • Inchi: 1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H/i1D,2D,3D,4D,5D,6D
    • InChI Key: ZWLUXSQADUDCSB-MZWXYZOWSA-N
    • SMILES: O=C([2H])C1C([2H])=C([2H])C([2H])=C([2H])C=1C([2H])=O

Computed Properties

  • Exact Mass: 140.074439906g/mol
  • Monoisotopic Mass: 140.074439906g/mol
  • Isotope Atom Count: 6
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 34.1

Experimental Properties

  • Solubility: Chloroform (Slightly), Ethyl Acetate, Methanol (Slightly)

o-Phthalaldehyde-d6 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$150.00 2023-05-17
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